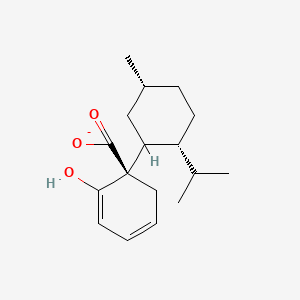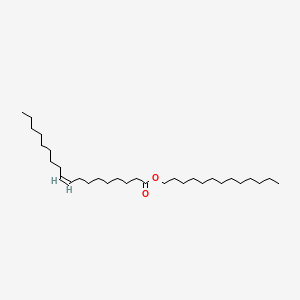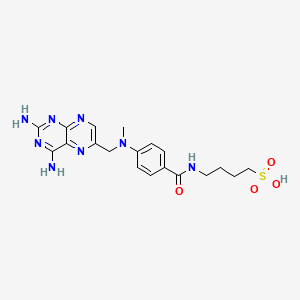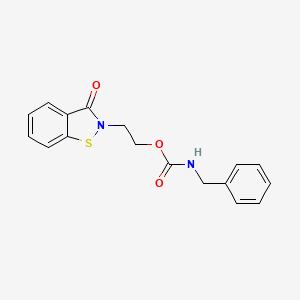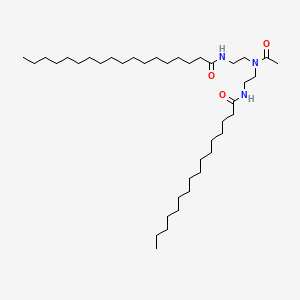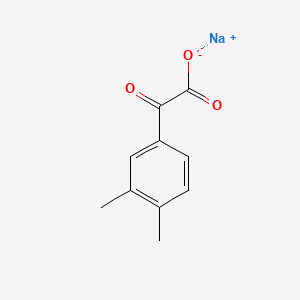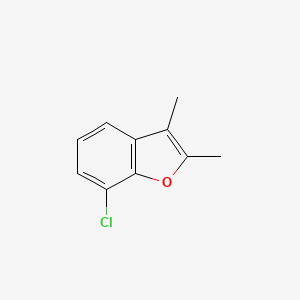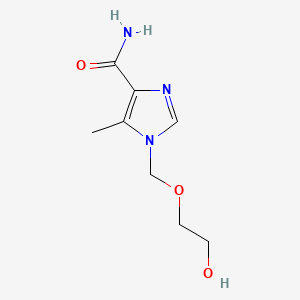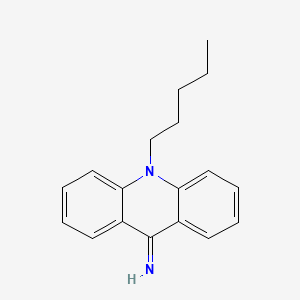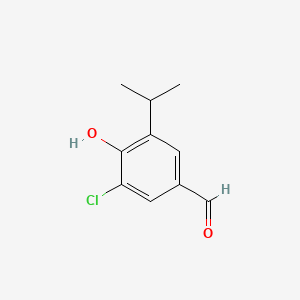
N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a cyano group, and a dimethylformamidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-cyanophenylamine with dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative.
科学的研究の応用
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-cyanophenylboronic acid
- 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid
Comparison
Compared to similar compounds, N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is unique due to its specific structural features and reactivity. Its dimethylformamidine moiety provides distinct chemical properties that can be leveraged in various applications, making it a valuable compound in research and industry.
特性
CAS番号 |
42755-45-3 |
|---|---|
分子式 |
C10H11Cl2N3 |
分子量 |
244.12 g/mol |
IUPAC名 |
N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H |
InChIキー |
CKJLGFCSDJDFOF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


